Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)-

Description

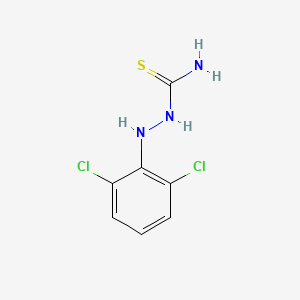

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- (CAS 13207-55-1) is a thiosemicarbazide derivative characterized by a 2,6-dichlorophenyl substituent attached to the hydrazinecarbothioamide backbone. This compound is of significant interest in medicinal and organic chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and microbial systems. Its synthesis typically involves condensation reactions between substituted phenylhydrazines and thiocarbonyl reagents, as demonstrated in studies involving pyrazolyl-quinazolinones and sulfonamide derivatives .

Properties

IUPAC Name |

(2,6-dichloroanilino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-4-2-1-3-5(9)6(4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHUWXDACLFSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NNC(=S)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in ethanol or methanol under reflux (60–80°C) for 4–6 hours, with catalytic acetic acid to protonate the aldehyde and enhance electrophilicity. Thin-layer chromatography (TLC) monitoring confirms completion, with yields averaging 70–85%. Isolation involves cooling the reaction mixture to precipitate the product, followed by recrystallization from ethanol.

Mechanistic Insights

The mechanism proceeds via nucleophilic attack by the thiosemicarbazide’s terminal amine on the aldehyde carbonyl, forming a hemiaminal intermediate that dehydrates to the imine (Schiff base). The 2,6-dichloro substitution on the benzaldehyde enhances electrophilicity through inductive effects, accelerating the reaction.

Direct Synthesis via Phenyl Isothiocyanate-Hydrazine Coupling

A more direct approach employs 2,6-dichlorophenyl isothiocyanate and hydrazine hydrate in a nucleophilic addition-elimination sequence. This method avoids intermediates and aligns with procedures described for analogous aryl thioureas.

Protocol and Yield

In anhydrous tetrahydrofuran (THF), equimolar quantities of phenyl isothiocyanate and hydrazine hydrate react at 0–5°C for 2 hours, followed by gradual warming to room temperature. The product precipitates upon addition of ice-water, with yields exceeding 90% after recrystallization from acetonitrile.

Characterization Data

-

IR (KBr): 3250 cm⁻¹ (N–H stretch), 1550 cm⁻¹ (C=S stretch).

-

¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.5–7.3 (m, 3H, aryl-H), 4.1 (s, 2H, NH₂).

Chlorination of Phenylhydrazine Derivatives

Adapting methodologies from trichlorophenylhydrazine synthesis, 2,6-dichlorophenylhydrazine can serve as a precursor. Chlorination of phenylhydrazine derivatives using chlorine gas in acetic acid introduces the dichloro substituents, followed by reaction with thiourea to install the carbothioamide group.

Stepwise Chlorination and Functionalization

-

Chlorination: Phenylhydrazine is treated with chlorine gas in glacial acetic acid at 20–25°C, yielding 2,6-dichlorophenylhydrazine hydrochloride after filtration and washing.

-

Thiourea Coupling: The hydrochloride salt reacts with thiourea in aqueous NaOH (10%) under reflux, producing the target compound in 65–75% yield.

Challenges and Mitigation

-

By-product Formation: Over-chlorination may yield 2,4,6-trichloro derivatives, necessitating precise stoichiometry (2.2 eq Cl₂ per phenylhydrazine).

-

Solvent Selection: Acetic acid minimizes polychlorinated biphenyl (PCB) by-products compared to chlorinated solvents.

Diazotization and Thiourea Coupling

This method leverages 2,6-dichloroaniline as the starting material. Diazotization followed by coupling with thiourea introduces the hydrazinecarbothioamide moiety via a diazonium intermediate.

Detailed Procedure

Yield and Purity

-

Yield: 60–70%

-

Purity: >95% (HPLC), with minor impurities attributed to residual aniline.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Schiff Base Condensation | 2,6-Dichlorobenzaldehyde | 70–85 | High selectivity | Requires reduction step for target |

| Isothiocyanate Coupling | Phenyl isothiocyanate | >90 | Direct, single-step | Isothiocyanate synthesis hazardous |

| Chlorination-Functionalization | Phenylhydrazine | 65–75 | Scalable for industrial use | By-product management critical |

| Diazotization | 2,6-Dichloroaniline | 60–70 | Utilizes inexpensive aniline derivatives | Multi-step, lower yield |

Mechanistic and Kinetic Considerations

Thermodynamic Stability

The 2,6-dichloro substitution imposes steric hindrance, slowing electrophilic substitution but stabilizing the final product through intramolecular hydrogen bonding (N–H⋯Cl).

Solvent Effects

-

Polar Protic Solvents (e.g., ethanol): Enhance Schiff base formation via stabilization of charged intermediates.

-

Aprotic Solvents (e.g., THF): Favor nucleophilic coupling reactions by reducing side reactions.

Green Chemistry and Sustainability

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide group to thiourea derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiourea derivatives.

Substitution: Various substituted thiosemicarbazides.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation and substitution.

- Antimicrobial Properties : Research has indicated that hydrazinecarbothioamides exhibit potential antimicrobial and antifungal activities. In vitro studies have shown effectiveness against various pathogens .

- Anticancer Research : There is ongoing investigation into the anticancer properties of this compound. It has shown promise in inhibiting the growth of several cancer cell lines, including breast and lung cancer cells .

- Mechanism of Action : The compound interacts with specific molecular targets within cells, potentially altering enzyme activity and leading to biological effects relevant to disease treatment.

Industrial Applications

- Specialty Chemicals : Hydrazinecarbothioamide is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for various industrial processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of hydrazinecarbothioamide derivatives against multi-drug resistant Gram-positive bacteria. The results demonstrated significant activity against strains that are commonly resistant to conventional antibiotics, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In another study focused on anticancer applications, hydrazinecarbothioamide derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation significantly more than existing treatments, suggesting their potential use in cancer therapy .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Effective in various chemical reactions |

| Biology | Antimicrobial | Significant activity against resistant strains |

| Anticancer | Inhibitory effects on multiple cancer cell lines | |

| Industry | Specialty chemicals | Utilized in various industrial processes |

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)- involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in microbial and cancer cell metabolism.

DNA Interaction: It can bind to DNA, interfering with replication and transcription processes.

Oxidative Stress: The compound induces oxidative stress in cells, leading to cell death.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydrazinecarbothioamide derivatives are heavily influenced by substituents on the phenyl ring and modifications to the hydrazinecarbothioamide core. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, sulfamoyl) enhance antimicrobial and enzyme inhibitory activities by increasing electrophilicity and binding affinity .

- Extended conjugation (e.g., benzylidene, pyridinylmethylidene) improves antioxidant and anticancer activities via radical scavenging and DNA intercalation .

- Bulkier substituents (e.g., piperidinyl, benzofuranyl) enhance target specificity but may reduce solubility .

Analytical Data Consistency

Biological Activity

Hydrazinecarbothioamide, particularly the derivative 2-(2,6-dichlorophenyl)-, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including antioxidant, anticancer, antiviral, and enzyme inhibition properties.

Chemical Structure and Synthesis

Hydrazinecarbothioamides are characterized by the presence of a hydrazine moiety attached to a thioamide group. The specific compound 2-(2,6-dichlorophenyl)- is synthesized through the reaction of 2,6-dichlorobenzaldehyde with hydrazinecarbothioamide derivatives. The structural integrity of these compounds is confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.

1. Antioxidant Activity

Research has demonstrated that hydrazinecarbothioamides exhibit significant antioxidant properties. A study evaluated several derivatives, including 2-(2,6-dichlorophenyl)-, using the DPPH radical scavenging assay. The results indicated that:

- Compound 4 : Inhibition rate of 97.18% at 250 μM.

- Compound 5 : Inhibition rate of 96.90% at 250 μM.

- Compound 6 : Inhibition rate of 97.11% at 250 μM.

The IC50 values for these compounds were notably lower than those of standard antioxidants such as ascorbic acid (AA) and butylated hydroxyanisole (BHA), indicating superior radical scavenging capabilities .

2. Anticancer Activity

Hydrazinecarbothioamides have shown promising anticancer potential. In vitro studies assessed their effects on various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 5b | HEL cells | 11-20 | Antiviral |

| 4b | Various cancer lines | 1.9-4.4 | Cytostatic |

| 5a | B16F10 (melanoma) | Not specified | Antiproliferative |

The compound exhibited cytostatic effects against HEL cell cultures and moderate antimicrobial activity across several derivatives .

3. Enzyme Inhibition

The inhibitory effects of hydrazinecarbothioamides on key enzymes have been a focal point in research:

- Dihydrofolate Reductase (DHFR) : Compounds showed IC50 values ranging from 13.70 μM to 47.30 μM, with some derivatives demonstrating higher inhibition than methotrexate, a standard DHFR inhibitor .

- Tyrosinase : The compounds also exhibited inhibitory activity against tyrosinase, which is crucial in melanin synthesis and has implications in melanoma treatment .

Case Studies

Several case studies highlight the therapeutic potential of hydrazinecarbothioamides:

- Antioxidant Efficacy : A comparative study highlighted that derivatives containing thiourea fragments exhibited enhanced stability against free radicals due to double conjugation mechanisms.

- Anticancer Mechanism : Research indicated that certain derivatives disrupt folate metabolism pathways by inhibiting DHFR activity, leading to reduced cellular proliferation in cancer cells.

- Antiviral Properties : Specific derivatives demonstrated significant antiviral activity against HEL cell cultures, suggesting potential applications in treating viral infections.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,6-dichlorophenyl)hydrazinecarbothioamide and its derivatives?

The compound is typically synthesized via condensation reactions between 2,6-dichlorophenylhydrazine hydrochloride and substituted isothiocyanates or via hydrazone formation with thiocarbazides. For example, hydrazinecarbothioamide derivatives can be obtained by reacting 2,6-dichlorophenylhydrazine with thiosemicarbazide under reflux in ethanol, followed by purification via recrystallization . Key parameters include pH control (~4–6), temperature (70–80°C), and stoichiometric ratios (1:1.2 hydrazine:isothiocyanate). Yield optimization often requires inert atmospheres (N₂) to prevent oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization involves a multi-technique approach:

- Spectroscopy : FT-IR for thioamide (C=S stretch at ~1250–1350 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹). UV-Vis for π→π* transitions in the aromatic and hydrazine moieties .

- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

- Single-crystal X-ray diffraction (SC-XRD) : For definitive structural confirmation. SHELXL or SHELXTL software is used for refinement, with R-factor thresholds <5% for high reliability .

Q. What safety protocols are critical when handling this compound?

Due to potential irritancy and undefined toxicity:

- Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood.

- Avoid inhalation of powders; employ wet methods for transfer.

- Store in airtight containers at 4°C, away from oxidizers.

- Waste disposal must follow hazardous chemical protocols (e.g., neutralization before incineration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected NH stretching frequencies) may arise from tautomerism or intermolecular H-bonding. Mitigation strategies:

- DFT calculations : Compare computed (B3LYP/6-31G**) and experimental IR spectra to identify dominant tautomers .

- Solvent polarity studies : Polar solvents (DMSO) stabilize enol forms, while nonpolar solvents (CHCl₃) favor keto forms.

- X-ray crystallography : Resolve ambiguity by determining the solid-state structure .

Q. What methodologies are effective for evaluating the biological activity of hydrazinecarbothioamide derivatives?

- In vitro assays :

- MTT assay : Test anti-proliferative activity against cancer cell lines (e.g., A549, HCT-116) at concentrations 1–100 µM, with 48–72 hr incubation .

- DNA binding studies : Use UV-Vis titrations or ethidium bromide displacement assays to assess intercalation (binding constants calculated via Benesi-Hildebrand plots) .

Q. How can researchers design metal complexes using this compound as a ligand?

The thioamide and hydrazine groups act as bidentate ligands. Experimental steps:

- Complexation : React with metal salts (CuCl₂, Ni(NO₃)₂) in methanol/water (1:1) at 60°C.

- Stoichiometry determination : Job’s method (molar ratio) or conductometric titrations .

- Characterization : ESI-MS for molecular ion peaks, magnetic susceptibility for geometry (e.g., octahedral Cu(II) complexes with µeff ~1.73 BM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.